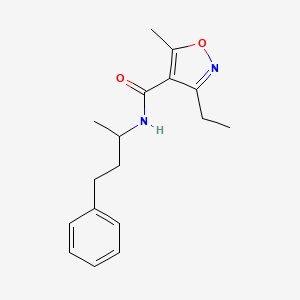
2-(4-biphenylyl)-N-(3-phenylpropyl)acetamide
Übersicht
Beschreibung
2-(4-biphenylyl)-N-(3-phenylpropyl)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a member of the class of N-arylacetamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of BPPA is related to its ability to inhibit the activity of MAGL and FAAH. MAGL is an enzyme that degrades the endocannabinoid 2-AG, while FAAH is an enzyme that metabolizes various bioactive lipids, including endocannabinoids. The inhibition of these enzymes leads to an increase in the levels of endocannabinoids and other bioactive lipids, which can have various physiological effects.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including the inhibition of MAGL and FAAH activity, the increase in the levels of endocannabinoids and other bioactive lipids, and the inhibition of cancer cell growth. In addition, BPPA has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
BPPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of BPPA, including the development of novel drugs targeting MAGL and FAAH, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on the endocannabinoid system and other biochemical pathways. In addition, further research is needed to elucidate the mechanisms of action of BPPA and to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
BPPA has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, BPPA has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in the levels of 2-AG, which has been shown to have neuroprotective effects and may have therapeutic potential for the treatment of neurodegenerative diseases.
In cancer research, BPPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action is thought to be related to the inhibition of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids and other bioactive lipids.
In drug development, BPPA has been studied as a potential lead compound for the development of novel drugs targeting MAGL and FAAH. The inhibition of these enzymes has been shown to have therapeutic potential for the treatment of various diseases, including pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-23(24-17-7-10-19-8-3-1-4-9-19)18-20-13-15-22(16-14-20)21-11-5-2-6-12-21/h1-6,8-9,11-16H,7,10,17-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQDDPCBEZEEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)

![3-allyl-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724864.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B4724872.png)
![N-(4-acetylphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4724890.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4724894.png)


![5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4724918.png)
![5-[4-(allyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724922.png)


